molecular formula C17H24N2O2 B2928926 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propionamide CAS No. 941991-83-9

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propionamide

Cat. No.: B2928926
CAS No.: 941991-83-9
M. Wt: 288.391
InChI Key: FJSGZPQWBKMYTR-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propionamide is a quinoline-derived compound featuring a propionamide substituent at the 6-position of the tetrahydroquinoline scaffold and an isopentyl group at the 1-position.

Properties

IUPAC Name

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-4-16(20)18-14-6-7-15-13(11-14)5-8-17(21)19(15)10-9-12(2)3/h6-7,11-12H,4-5,8-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSGZPQWBKMYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propionamide typically involves the following steps:

  • Formation of Tetrahydroquinoline Core: The quinoline core is synthesized through a series of reactions starting from aniline derivatives.

  • Oxidation: The tetrahydroquinoline is then oxidized to introduce the oxo group at the 2-position.

  • Alkylation: The isopentyl group is introduced at the 1-position through alkylation reactions.

  • Amide Formation: Finally, the propionamide group is attached to the 6-position of the quinoline ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propionamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can further modify the quinoline core.

  • Reduction: Reduction reactions can reduce the oxo group to a hydroxyl group.

  • Substitution: Substitution reactions can replace the isopentyl or propionamide groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Hydroxylated quinolines.

  • Reduction Products: Hydroxylated quinolines.

  • Substitution Products: Quinolines with different substituents at the 1- or 6-positions.

Scientific Research Applications

  • Chemistry: Used as a building block for the synthesis of more complex organic molecules.

  • Biology: Investigated for its biological activity, including potential antimicrobial and antiviral properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propionamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propionamide to structurally related compounds, focusing on substituent effects, molecular properties, and reported biological activities.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight CAS Number Reported Activity/Use Reference
This compound (Target) 1-isopentyl, 2-oxo, 6-propionamide Not provided Not provided Hypothesized: Enzyme modulation or oncology
(R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide (Baxdrostat) 1-methyl, 2-oxo, fused tetrahydroisoquinolin at 6-position 363.45 1428652-17-8 Lab research (not for drug use)
N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide Thiadiazole core, 5-methyl, 2-propionamide Not provided Not provided Anti-proliferative (hepatocarcinoma, leukemia, breast carcinoma)
1-Pentyl-4-oxo-1,4-dihydroquinoline-3-carboxamide 1-pentyl, 4-oxo, 3-carboxamide Not provided Not provided Synthetic intermediate for naphthyridine derivatives
N-(4-(3-Chlor-4-(pyridin-2-ylmethoxy)phenylamino)-3-cyano-7-(tetrahydrofuran-3-yloxy)chinolin-6-yl)propionamide Chlorine, pyridinylmethoxy, tetrahydrofuran-3-yloxy substituents Not provided Not provided Patented (specific pharmacological applications)

Key Observations

Structural Variations and Pharmacological Implications

  • Substituent Effects :

  • The tetrahydroisoquinolin moiety in Baxdrostat introduces a fused bicyclic system, which may confer distinct binding interactions in enzyme targets compared to the simpler tetrahydroquinoline scaffold of the target compound . Heterocyclic Core Differences:
  • The thiadiazole derivative in lacks the tetrahydroquinoline ring but retains the propionamide group, demonstrating that anti-proliferative activity can be achieved through diverse scaffolds. Positional Isomerism:
  • The 3-carboxamide substituent in the J. Med. Chem. compound versus the 6-propionamide in the target compound may alter hydrogen-bonding patterns and target selectivity.

Biological Activity Trends Anti-Proliferative Activity: The thiadiazole-based propionamide in shows selective cytotoxicity against cancer cells, suggesting that the propionamide group itself may contribute to anticancer mechanisms. This raises the possibility of similar activity in the target compound, though further testing is required.

Synthetic and Safety Considerations Lab Use: Baxdrostat and related compounds are explicitly flagged for research purposes only, emphasizing standard safety protocols for handling quinoline derivatives . Synthetic Accessibility: The J. Med. Chem. procedure for 1-pentyl-4-oxo-1,4-dihydroquinoline-3-carboxamide provides a template for modifying substituents in the target compound, though the isopentyl group may require tailored optimization.

Biological Activity

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)propionamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, anti-inflammatory, and neuroprotective effects. The unique structural features of this compound may allow it to interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H26N2O2C_{18}H_{26}N_{2}O_{2} with a molecular weight of 302.4 g/mol. The compound features a tetrahydroquinoline core substituted with an isopentyl group and a propionamide moiety. This structure is significant as it influences the compound's pharmacological properties.

Structural Characteristics

PropertyValue
Molecular FormulaC18H26N2O2C_{18}H_{26}N_{2}O_{2}
Molecular Weight302.4 g/mol
Functional GroupsTetrahydroquinoline, Propionamide

Antibacterial Activity

Preliminary studies suggest that this compound exhibits antibacterial properties . The presence of the tetrahydroquinoline framework is often associated with antimicrobial activity. In vitro assays have demonstrated that this compound can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

Research indicates that compounds similar to this compound may have neuroprotective effects . These effects are attributed to the ability of tetrahydroquinoline derivatives to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory properties . Studies have shown that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The exact mechanism of action of this compound is still under investigation. However, it is believed to interact with specific molecular targets such as:

Binding to Enzymes: The compound may inhibit enzyme activity by binding to active sites or allosteric sites.

Receptor Interaction: It may modulate receptor activity by acting as an agonist or antagonist.

Signal Transduction Pathways: The compound could affect cellular signaling pathways leading to changes in gene expression and cellular responses.

Study 1: Antibacterial Activity Assessment

A study conducted on the antibacterial efficacy of this compound revealed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus5
Escherichia coli10

Study 2: Neuroprotective Effects in Animal Models

In a neuroprotection study using C57BL/6 mice subjected to oxidative stress models, treatment with this compound resulted in reduced neuronal cell death and improved behavioral outcomes compared to control groups.

Study 3: Anti-inflammatory Activity Evaluation

In vitro studies on human peripheral blood mononuclear cells indicated that this compound significantly reduced the production of TNF-alpha and IL-6 upon stimulation with lipopolysaccharide (LPS).

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